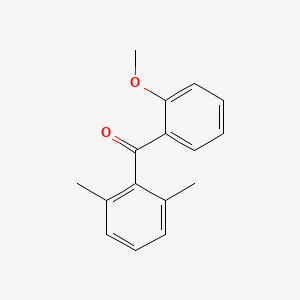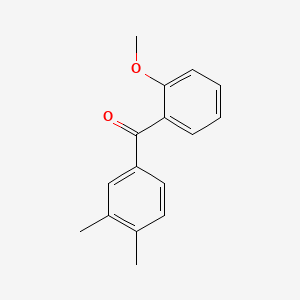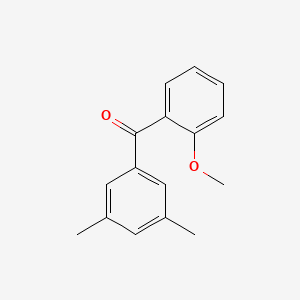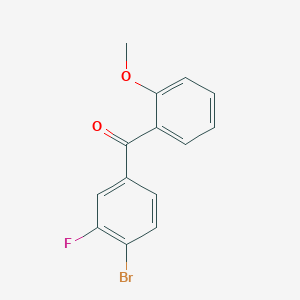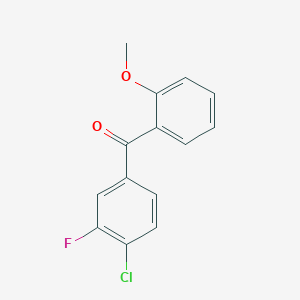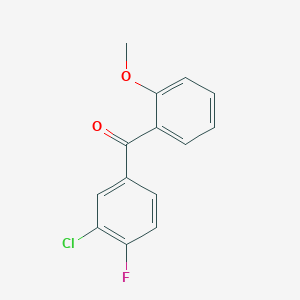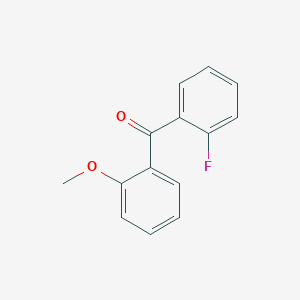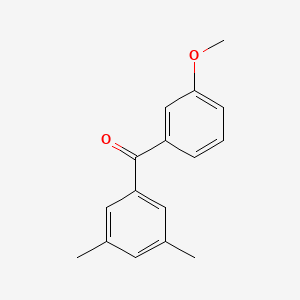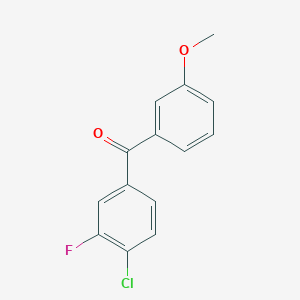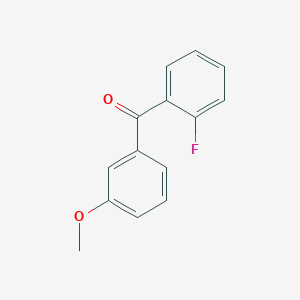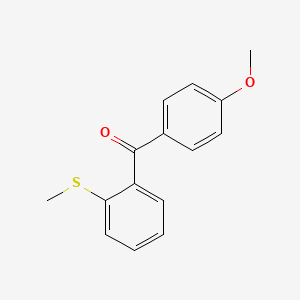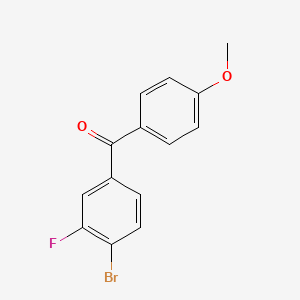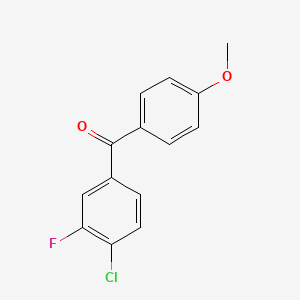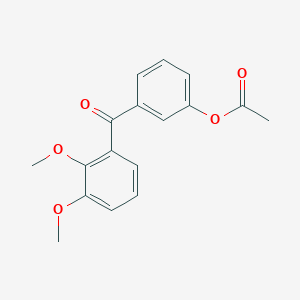
3-Acetoxy-2',3'-dimethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-2,3'-dimethoxybenzophenone (3A-2,3'-DMBP) is a type of phenolic compound derived from benzene. It is a versatile compound with a variety of applications in scientific research. 3A-2,3'-DMBP has been used in the synthesis of other compounds, as a photochemical reagent, and as a catalyst in organic synthesis. Additionally, it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Oxidation to Dimeric Compounds
- 2-Hydroxy-4,4′-dimethoxybenzophenones, closely related to 3-Acetoxy-2',3'-dimethoxybenzophenone, have been oxidized to dimeric compounds using lead tetraacetate and manganic acetate. The structures of these products were determined by NMR and mass spectra, confirming their synthesis (Kurosawa et al., 1973).
Synthetic Applications of Related Compounds
- Compounds like 2,5-Dihydro-1,3,4-oxadiazoles, which are structurally similar to 3-Acetoxy-2',3'-dimethoxybenzophenone, are useful for the thermal generation of various acetoxy and alkoxy carbenes. These carbenes have shown potential in reacting with electrophilic functional groups, suggesting applications in synthetic chemistry (Warkentin, 2009).
Photoreactions in Organic Chemistry
- The photoreactions of compounds like 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, structurally related to 3-Acetoxy-2',3'-dimethoxybenzophenone, have been studied. These reactions show high chemical yields and selectivity, indicating potential utility in synthetic organic chemistry (Plíštil et al., 2006).
Studies on Triplet States and Hydrogen Abstraction
- Studies have been conducted on the excited triplet states of compounds like 4,4'-dimethoxybenzophenone, which are related to 3-Acetoxy-2',3'-dimethoxybenzophenone. These studies provide insights into the hydrogen abstraction processes in different solvents, contributing to a better understanding of photochemical reactions (Jornet et al., 2011).
Antineoplastic Agent Design
- The design of antineoplastic agents based on structural patterns similar to 3-Acetoxy-2',3'-dimethoxybenzophenone has been explored. Compounds like 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones, derived from similar structural frameworks, have shown inhibitory activities in cytotoxic test systems (Chang et al., 1999).
Synthesis of Biphenols
- The 'acetal method' has been used for the synthesis of 2,2'-biphenols, which are structurally related to 3-Acetoxy-2',3'-dimethoxybenzophenone. This method addresses issues in traditional synthesis methods and has potential applications in ligand and bioactive agent development (Masters et al., 2013).
Propriétés
IUPAC Name |
[3-(2,3-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)16(19)14-8-5-9-15(20-2)17(14)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMSQOWOAUPEBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641671 |
Source


|
| Record name | 3-(2,3-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2',3'-dimethoxybenzophenone | |
CAS RN |
890100-36-4 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](2,3-dimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


